N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine
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Overview
Description
N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]AMINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]AMINE typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling of the Two Rings: The final step involves coupling the pyrimidine and thiazole rings through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]AMINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may inhibit or activate these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]AMINE
- N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]AMINE
Uniqueness
N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]AMINE is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties. Fluorine atoms often enhance the stability and bioavailability of compounds, making them more effective in their applications.
Properties
Molecular Formula |
C15H13FN4S |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H13FN4S/c1-9-7-10(2)18-14(17-9)20-15-19-13(8-21-15)11-3-5-12(16)6-4-11/h3-8H,1-2H3,(H,17,18,19,20) |
InChI Key |
DXLVOZBTLSPSRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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